molecular formula C18H19N5O3 B12373624 1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea

1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea

Cat. No.: B12373624
M. Wt: 353.4 g/mol
InChI Key: VNMWGTRFSKDYBH-UHFFFAOYSA-N
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Description

1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea is a complex organic compound that features a unique structure combining an isoquinoline derivative with a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea typically involves multiple steps:

    Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative, which can be achieved through a Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Introduction of the Propyl Chain: The next step involves the introduction of a propyl chain to the isoquinoline derivative. This can be achieved through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst.

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety. This can be achieved through the reaction of the propyl-substituted isoquinoline derivative with an isocyanate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, such as the MAPK or PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.

Comparison with Similar Compounds

1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea can be compared with other similar compounds, such as:

    1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.

    1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-phenylurea: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness: The uniqueness of 1-[N’-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea

InChI

InChI=1S/C18H19N5O3/c1-20-18(26)22-17(19)21-9-4-10-23-15(24)12-7-2-5-11-6-3-8-13(14(11)12)16(23)25/h2-3,5-8H,4,9-10H2,1H3,(H4,19,20,21,22,26)

InChI Key

VNMWGTRFSKDYBH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=NCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)N

Origin of Product

United States

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